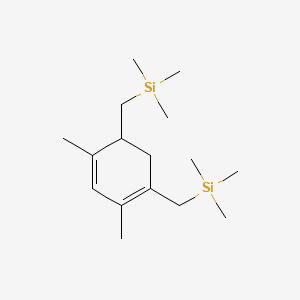
Silane, ((4,6-dimethyl-1,3-phenylene)bis(methylene))bis(trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, ((4,6-dimethyl-1,3-phenylene)bis(methylene))bis(trimethyl-) is a chemical compound with the molecular formula C16H30Si2 It is a derivative of silane, characterized by the presence of a 4,6-dimethyl-1,3-phenylene group linked to two trimethylsilyl groups via methylene bridges
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, ((4,6-dimethyl-1,3-phenylene)bis(methylene))bis(trimethyl-) typically involves the reaction of 4,6-dimethyl-1,3-phenylenedimethanol with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction proceeds via the formation of a silyl ether intermediate, which is subsequently converted to the desired product through further reaction with trimethylchlorosilane .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Silane, ((4,6-dimethyl-1,3-phenylene)bis(methylene))bis(trimethyl-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding silane derivatives.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include silanol derivatives, reduced silane compounds, and various substituted silane derivatives .
Scientific Research Applications
Silane, ((4,6-dimethyl-1,3-phenylene)bis(methylene))bis(trimethyl-) has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of advanced materials and polymers.
Biology: Investigated for its potential use in biomolecule stabilization and delivery systems.
Medicine: Explored for its role in drug delivery and as a component in medical devices.
Mechanism of Action
The mechanism of action of Silane, ((4,6-dimethyl-1,3-phenylene)bis(methylene))bis(trimethyl-) involves its interaction with various molecular targets. The trimethylsilyl groups can interact with hydroxyl groups, leading to the formation of stable silyl ethers. This interaction is crucial in applications such as biomolecule stabilization and drug delivery .
Comparison with Similar Compounds
Similar Compounds
- Silane, ((4,5-dimethyl-1,3-phenylene)bis(methylene))bis(trimethyl-)
- Silane, ((2,5-dimethyl-1,4-phenylene)bis(methylene))bis(trimethyl-)
- 1,4-Bis(trimethylsilyl)benzene
Uniqueness
Silane, ((4,6-dimethyl-1,3-phenylene)bis(methylene))bis(trimethyl-) is unique due to the specific positioning of the dimethyl groups on the phenylene ring, which imparts distinct chemical and physical properties compared to its analogs. This unique structure enhances its stability and reactivity, making it suitable for specialized applications .
Properties
CAS No. |
62347-03-9 |
|---|---|
Molecular Formula |
C16H32Si2 |
Molecular Weight |
280.59 g/mol |
IUPAC Name |
[2,4-dimethyl-5-(trimethylsilylmethyl)cyclohexa-1,3-dien-1-yl]methyl-trimethylsilane |
InChI |
InChI=1S/C16H32Si2/c1-13-9-14(2)16(12-18(6,7)8)10-15(13)11-17(3,4)5/h9,15H,10-12H2,1-8H3 |
InChI Key |
ZVLVZEUIVRLDKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(CC1C[Si](C)(C)C)C[Si](C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















